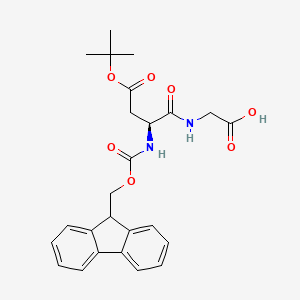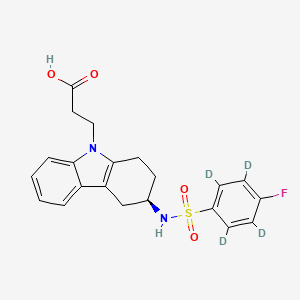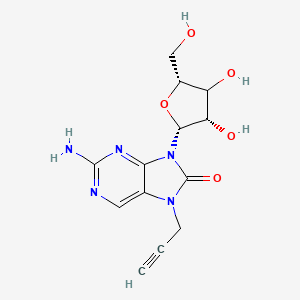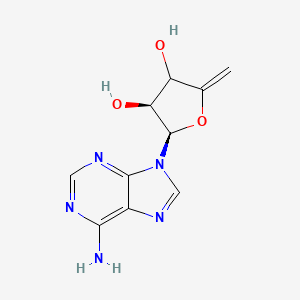
Fmoc-Asp(OtBu)-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Asp(OtBu)-CH2COOH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a protected amino acid derivative commonly used in solid-phase peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino function, and a tert-butyl (OtBu) ester, which protects the carboxyl group. The compound is widely used in the synthesis of peptides to prevent the formation of aspartimide by-products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-CH2COOH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the carboxyl group with the tert-butyl ester. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and reagents like piperidine and trifluoroacetic acid (TFA) for deprotection steps .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(OtBu)-CH2COOH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in DMF, while the tert-butyl ester can be cleaved using TFA in DCM.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Piperidine in DMF: Used for the removal of the Fmoc group.
TFA in DCM: Used for the cleavage of the tert-butyl ester.
Carbodiimides (e.g., DIC, EDC): Commonly used as coupling reagents in peptide synthesis.
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection reactions yield free amino and carboxyl groups, which can further react to form peptide bonds .
Scientific Research Applications
Fmoc-Asp(OtBu)-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins for various studies.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Fmoc-Asp(OtBu)-CH2COOH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the coupling reactions, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl group, ensuring selective reactions at the desired sites. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of peptides with high precision .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH): Similar in structure but lacks the additional CH2COOH group.
Fmoc-D-aspartic acid 4-tert-butyl ester (Fmoc-D-Asp(OtBu)-OH): The D-isomer of the compound, used in the synthesis of D-peptides.
Uniqueness
Fmoc-Asp(OtBu)-CH2COOH is unique due to the presence of the additional CH2COOH group, which provides an extra functional site for further modifications and reactions. This makes it a versatile building block in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C25H28N2O7 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)34-22(30)12-20(23(31)26-13-21(28)29)27-24(32)33-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,28,29)/t20-/m0/s1 |
InChI Key |
BRFMKVGAAIRYSR-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
